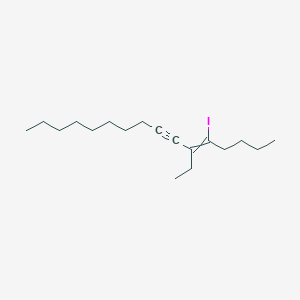
6-Ethyl-5-iodohexadec-5-en-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-iodohexadec-5-en-7-yne is a complex organic compound with the molecular formula C18H31I. It features a unique structure characterized by the presence of an ethyl group, an iodine atom, a double bond, and a triple bond within a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-iodohexadec-5-en-7-yne typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize efficiency and minimize costs, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-iodohexadec-5-en-7-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double and triple bonds, leading to the formation of saturated compounds.
Substitution: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
6-Ethyl-5-iodohexadec-5-en-7-yne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-5-iodohexadec-5-en-7-yne involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-5-iodohexadec-5-en-7-yne: shares similarities with other halogenated alkenes and alkynes, such as 6-ethyl-5-bromohexadec-5-en-7-yne and 6-ethyl-5-chlorohexadec-5-en-7-yne.
Unique Features: The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its brominated and chlorinated counterparts.
Properties
CAS No. |
919123-72-1 |
|---|---|
Molecular Formula |
C18H31I |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-ethyl-5-iodohexadec-5-en-7-yne |
InChI |
InChI=1S/C18H31I/c1-4-7-9-10-11-12-13-14-15-17(6-3)18(19)16-8-5-2/h4-13,16H2,1-3H3 |
InChI Key |
DUDRKZNZRRTGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC(=C(CCCC)I)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















